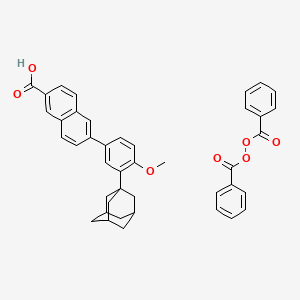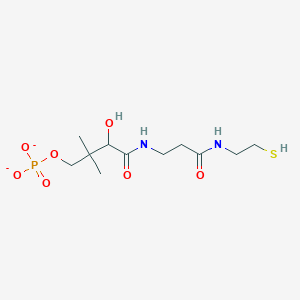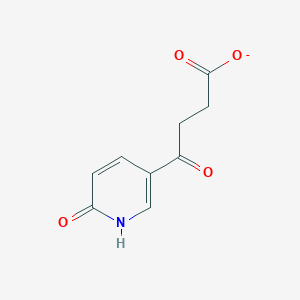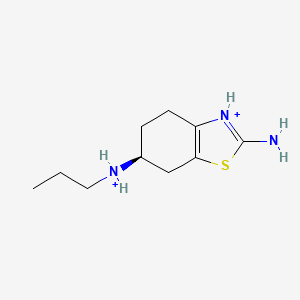
Pramipexole(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pramipexole(2+) is an ammonium ion resulting from the protonation of two most basic nitrogens of pramipexole. It is a conjugate acid of a pramipexole.
Applications De Recherche Scientifique
Pramipexole and Neuroprotection in Parkinson's Disease
Pramipexole has been recognized for its potential neuroprotective properties, particularly in the context of Parkinson's disease. Studies suggest that pramipexole exhibits actions beyond being a dopamine D2/D3 receptor agonist. Notably, it has been observed to increase vesicular dopamine uptake, an effect that may contribute to its neuroprotective capabilities. This enhancement in dopamine uptake is linked with the redistribution of vesicular monoamine transporter-2 within nerve terminals and is dependent on dopamine D2 receptor activity. This novel cellular action of pramipexole holds implications for the treatment of neurodegenerative disorders, particularly Parkinson's disease (Truong et al., 2003).
Mechanisms of Neuroprotection
Beyond Dopamine Receptor Activity
Pramipexole's role extends beyond its function as a dopamine agonist. Research has uncovered its capability to protect against apoptotic cell death through mechanisms not solely reliant on dopamine receptor activity. This includes protection against cell death induced by neurotoxins in both dopaminergic and non-dopaminergic cells. The protective effects were observed at concentrations where pramipexole did not demonstrate antioxidant activity, suggesting anti-apoptotic actions. This highlights pramipexole's multifaceted role in neuroprotection, which is independent of dopamine receptor occupation and antioxidant activity, broadening the scope of its potential therapeutic applications (Gu et al., 2004).
Synthesis and Pharmacological Profile
A Novel Approach to Pramipexole Synthesis
The development of pramipexole, a dopamine D2 subfamily receptor agonist, has been marked by the application of innovative synthesis methods. A novel and scalable process for synthesizing pramipexole and its pharmaceutically acceptable salts has been reported. This process, utilizing the Fukuyama alkylation protocol, achieves high conversion rates of intermediates, ease of purification, and maintains high optical purity throughout all stages, making it a significant advancement in the production of this therapeutic compound (Živec et al., 2010).
Clinical Relevance and Applications
Pramipexole in Clinical Practice
In routine clinical practice, pramipexole has been recognized for its efficacy not just in addressing motor symptoms of Parkinson's disease but also in alleviating depressive symptoms. Its mixed dopamine D2/D3 receptor agonistic action has been pivotal in its utility. Clinical observations have demonstrated pramipexole's ability to improve core symptoms of Parkinson's disease, such as tremor, and its antidepressant activity, highlighting its versatile therapeutic potential (Reichmann et al., 2003).
Propriétés
Nom du produit |
Pramipexole(2+) |
|---|---|
Formule moléculaire |
C10H19N3S+2 |
Poids moléculaire |
213.35 g/mol |
Nom IUPAC |
[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-6-yl]-propylazanium |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/p+2/t7-/m0/s1 |
Clé InChI |
FASDKYOPVNHBLU-ZETCQYMHSA-P |
SMILES isomérique |
CCC[NH2+][C@H]1CCC2=C(C1)SC(=[NH+]2)N |
SMILES canonique |
CCC[NH2+]C1CCC2=C(C1)SC(=[NH+]2)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



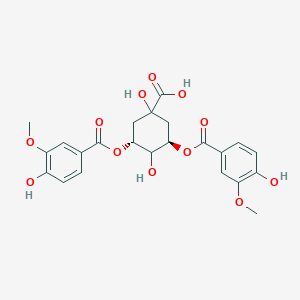
![2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate](/img/structure/B1261189.png)
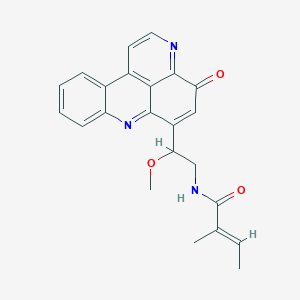
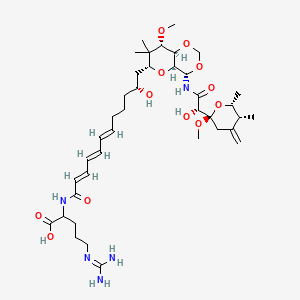
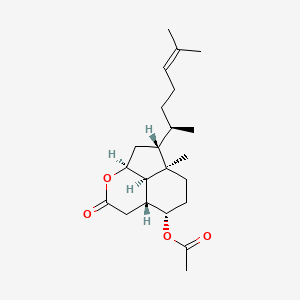
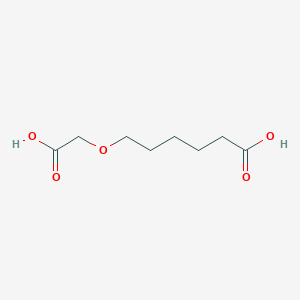
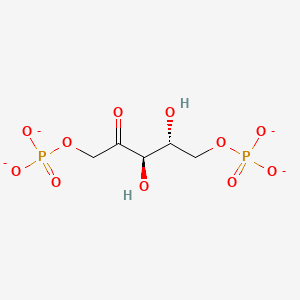
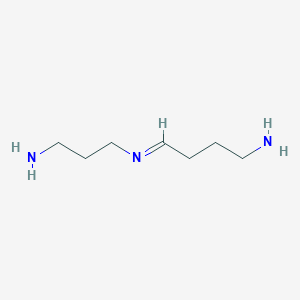
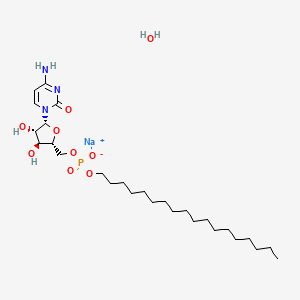
![lithium;3-[(1R)-1-[[(2S)-3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoate](/img/structure/B1261203.png)
![[(1S,2S,3S,5R,7S,8R,11R,12R,13R,14S,15R,16R,17S,19R)-13-acetyloxy-7-chloro-2,12-dihydroxy-1,11,15-trimethyl-6-methylidene-10-oxo-4,9,18-trioxapentacyclo[12.5.0.03,5.08,12.017,19]nonadecan-16-yl] acetate](/img/structure/B1261206.png)
